molecular formula C6H11FO B2623051 (3-Fluoro-3-methylcyclobutyl)methanol CAS No. 2241142-54-9

(3-Fluoro-3-methylcyclobutyl)methanol

Cat. No.: B2623051
CAS No.: 2241142-54-9
M. Wt: 118.151
InChI Key: MNPBGQTWHFXYFJ-UHFFFAOYSA-N
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Description

(3-Fluoro-3-methylcyclobutyl)methanol is an organic compound with the molecular formula C6H11FO It is a cyclobutane derivative with a fluorine atom and a methyl group attached to the same carbon atom, and a hydroxymethyl group attached to an adjacent carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-3-methylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-fluoro-3-methylcyclobutanone with a reducing agent such as sodium borohydride (NaBH4) to yield the desired alcohol. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-3-methylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like NH3 or RSH in polar solvents.

Major Products

    Oxidation: 3-Fluoro-3-methylcyclobutanecarboxylic acid.

    Reduction: 3-Methylcyclobutanemethanol.

    Substitution: 3-(Substituted)-3-methylcyclobutylmethanol derivatives.

Scientific Research Applications

(3-Fluoro-3-methylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-3-methylcyclobutyl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorocyclobutanemethanol
  • 3-Methylcyclobutanemethanol
  • 3-Chloro-3-methylcyclobutylmethanol

Uniqueness

(3-Fluoro-3-methylcyclobutyl)methanol is unique due to the presence of both a fluorine atom and a methyl group on the same carbon atom, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-fluoro-3-methylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c1-6(7)2-5(3-6)4-8/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPBGQTWHFXYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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